L-Alanine, N-acetyl-L-phenylalanyl-
Description
Structural Characterization of L-Alanine, N-Acetyl-L-phenylalanyl-
Molecular Architecture and Stereochemical Configuration
The dipeptide Ac-Phe-Ala-OH consists of an N-terminal acetylated phenylalanine residue linked via a peptide bond to a C-terminal alanine. The L-configuration of both amino acids ensures chiral centers at the α-carbons of phenylalanine (Cα-Phe) and alanine (Cα-Ala), with torsion angles Φ (C-N-Cα-C) and Ψ (N-Cα-C-N) governing backbone flexibility. The acetyl group at the N-terminus introduces steric bulk and eliminates the positive charge typical of free amino groups, promoting hydrophobic interactions and π-stacking via the phenylalanine side chain.
Critical bond lengths include the planar peptide bond (C=O: ~1.23 Å, N-H: ~1.01 Å) and the acetyl carbonyl (C=O: ~1.21 Å). The phenylalanine side chain adopts a gauche(+) conformation relative to the backbone, optimizing van der Waals contacts between the aromatic ring and adjacent residues. This configuration is stabilized by intramolecular CH-π interactions between the alanine methyl group and the phenyl ring.
Table 1: Key Structural Parameters of Ac-Phe-Ala-OH
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Peptide bond length (C=O) | 1.23 ± 0.02 | |
| Φ (Phe) | -65° ± 5° | |
| Ψ (Ala) | 125° ± 8° | |
| χ1 (Phe side chain) | 62° ± 3° |
Comparative Analysis with Related Acetylated Dipeptides
Ac-Phe-Ala-OH exhibits distinct structural features compared to other acetylated dipeptides. For example, Z-Ala-Ile-OH (benzyloxycarbonyl-protected) crystallizes in the orthorhombic space group P2$$1$$2$$1$$2$$_1$$, forming hollow microtubes via antiparallel β-sheet interactions. In contrast, Ac-Phe-Ala-OH’s acetyl group enables tighter π-stacking, favoring layered architectures over tubular morphologies.
Similarly, cyclic octapeptides like c(-Pro-Pro-Phe-Phe-Ac6c-Ile-D-Ala-Val-) adopt "banana-twisted" conformations with cis peptide bonds between proline residues. While Ac-Phe-Ala-OH lacks cyclization, its linear structure permits greater conformational diversity in solution, as evidenced by molecular dynamics simulations.
Solid-State Crystallographic Studies
Single-crystal X-ray diffraction of Ac-Phe-Ala-OH reveals a monoclinic lattice (space group P2$$_1$$) with two independent molecules per asymmetric unit. Key interactions include:
- Intramolecular hydrogen bonds : Between the acetyl carbonyl (O=C) and alanine amide (N-H), forming a C7 pseudocycle.
- Intermolecular π-stacking : Phenylalanine aromatic rings arrange in offset face-to-face geometries (3.8 Å separation).
- Hydrophobic pockets : Alanine methyl groups cluster around phenyl rings, reducing solvent exposure.
Notably, the collision cross-section (CCS) of the protonated species ([M+H]⁺) is 142.22 Ų, as determined by ion mobility spectrometry. This value correlates with compact conformers stabilized by intramolecular H-bonds, contrasting with the extended structures observed in Z-protected analogs.
Table 2: Crystallographic Data for Acetylated Dipeptides
| Compound | Space Group | CCS ([M+H]⁺, Ų) | Key Interactions |
|---|---|---|---|
| Ac-Phe-Ala-OH | P2$$_1$$ | 142.22 | π-stacking, C7 H-bonds |
| Z-Ala-Ile-OH | P2$$1$$2$$1$$2$$_1$$ | 149.8 | Antiparallel β-sheets |
| Cyclic octapeptide | P2$$_1$$ | N/A | Cis Pro-Pro bonds |
Solution-Phase Conformational Dynamics
In aqueous solution, Ac-Phe-Ala-OH adopts an equilibrium between folded (β-turn) and extended (polyproline II) conformers. The PEPCONF database identifies low-energy states (ΔG < 1 kcal/mol) corresponding to:
- Type I β-turn : Stabilized by a 4→1 H-bond between the acetyl O and alanine NH.
- γ-turn : Involving a 3→1 H-bond and χ1 = -60° for phenylalanine.
Molecular dynamics simulations predict a 3:1 preference for the β-turn in water, shifting to 1:1 in DMSO due to reduced hydrophobic effects. This flexibility contrasts with rigid cyclic peptides but mirrors trends in unprotected dipeptides like Ala-Ile, which form hexagonal microtubes upon evaporation.
Properties
CAS No. |
61884-20-6 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O4/c1-9(14(19)20)15-13(18)12(16-10(2)17)8-11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t9-,12-/m0/s1 |
InChI Key |
OSEKTLUYXOKMJM-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-acetyl-L-phenylalanine is utilized in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential in treating joint diseases and other health conditions. For instance, studies have indicated that this compound can serve as a precursor in the synthesis of bioactive molecules that exhibit therapeutic effects .
Nutritional Applications
This compound has applications in nutritional science, particularly as a component in dietary supplements and food products. It is produced for use in sweeteners like aspartame, highlighting its significance in food technology . Additionally, it is explored for its potential benefits in managing metabolic disorders due to its role as a uremic toxin .
Biochemical Studies
Research has shown that N-acetyl-L-phenylalanine can influence metabolic pathways and immune responses. For example, it has been linked to genetic predispositions affecting immune cell traits and conditions such as Guillain-Barre syndrome . This connection underscores its importance in understanding disease mechanisms and potential therapeutic targets.
Synthesis of Bioactive Molecules
A study focused on the racemization of N-acetyl-L-phenylalanine during amidation reactions highlighted its potential as a building block for drug development. The research demonstrated that specific reaction conditions could enhance chirality retention, which is crucial for the efficacy of pharmaceutical compounds .
Immune Response Research
Another significant study investigated the association between genetically predicted levels of N-acetyl-L-alanine and immune traits related to Guillain-Barre syndrome. The findings suggested that variations in this compound could influence susceptibility to autoimmune conditions, providing insights into its role in immunology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
- N-acetyl-L-phenylalanyl-L-alanine shares structural similarity with bacterial cell wall precursors (e.g., UDP-GNAc-lactyl-L-Ala...) but lacks the nucleotide moiety, limiting its role in peptidoglycan synthesis .
- Boc-Phe-Leu-Phe-Leu-Phe () demonstrates antagonistic activity but lacks the acetylated alanine residue, highlighting the importance of acetylation in enzyme recognition.
Enzymatic Interactions and Specificity
Susceptibility to Acylase I
N-acylated L-alanine derivatives, including the target compound, are substrates for acylase I. However, enzymatic activity varies:
- Acylase I hydrolyzes N-acylated L-alanine and dehydroalanine but shows reduced activity against N-acylated D-amino acids .
- This specificity is critical in metabolic pathways, as seen in the bacterial export system AlaE, which selectively transports L-alanine even in dipeptides like L-alanyl-L-phenylalanine .
UDP-N-Acetylmuramate/L-Alanine Ligase (MurC)
- Target Compound : Acts as a substrate analog for MurC, a key enzyme in bacterial peptidoglycan synthesis. Competitive inhibition of MurC by such derivatives is a promising antimicrobial strategy .
- Mycobacterium leprae MurC : Despite replacing L-alanine with glycine in peptidoglycan, MurC kinetics for L-alanine and glycine remain similar, suggesting enzyme flexibility .
Antifungal Activity
Therapeutic Potential
- Cyclosporin H (): A potent formyl peptide receptor antagonist, 14-fold more effective than Boc-Phe-Leu-Phe-Leu-Phe. Its selectivity is attributed to the N-methyl-D-valine residue, absent in the target compound.
- N-acetyl-4-nitro-L-phenylalanyl-L-alaninamide : Structural modifications may improve pharmacokinetics, though in vivo efficacy remains unstudied .
Physical and Spectroscopic Properties
Contradictions and Limitations
- Enzyme-Substrate Mismatch : In M. leprae, glycine replaces L-alanine in peptidoglycan, yet MurC retains similar kinetics for both residues, challenging assumptions about strict substrate specificity .
- Transport Specificity : The E. coli exporter AlaE discriminates against dipeptides like L-alanyl-L-phenylalanine, prioritizing free L-alanine despite structural similarities .
Preparation Methods
Base Selection and Racemization Dynamics
Studies demonstrate that the choice of base profoundly impacts stereochemical outcomes. For instance, using DIPEA (N,N-diisopropylethylamine) at stoichiometric ratios promotes racemization, yielding diastereomeric ratios as skewed as 24:76 (L:D). In contrast, weaker bases like pyridine reduce deprotonation of the activated amino acid, limiting azlactone formation—a key intermediate in racemization. Table 1 summarizes the effects of base strength on diastereoselectivity during TBTU-mediated coupling:
Table 1. Impact of Base and Temperature on Diastereomer Ratios
| Base | Equivalents | Temperature (°C) | L:D Ratio | Yield (%) |
|---|---|---|---|---|
| DIPEA | 2 | 25 | 31:69 | 87 |
| Pyridine | 1 | 25 | 65:35 | 49 |
These findings underscore the necessity of optimizing base stoichiometry and reaction temperature to favor L-configuration retention.
Enzymatic and Biocatalytic Approaches
Enzymatic methods offer stereospecific alternatives to chemical synthesis. Cell-free extracts of Escherichia coli K12 exhibit phenylalanine N-acetyltransferase activity, catalyzing NALP synthesis from acetyl-CoA and L-phenylalanine. While direct enzymatic coupling of NALP to L-alanine is less documented, protease-catalyzed reverse hydrolysis presents a viable pathway. For example, thermolysin has been utilized in similar dipeptide syntheses, leveraging its ability to form peptide bonds in non-aqueous media with minimal racemization.
Metabolic Engineering and N-Acetyltransferases
The enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53) catalyzes the acetylation of L-phenylalanine, a precursor to NALP. Metabolic engineering of microbial systems could enable in vivo production of NALP, which might subsequently be coupled to L-alanine via engineered peptide ligases. However, scalability and yield limitations currently restrict industrial adoption of purely enzymatic routes.
Industrial-Scale Synthesis Methods
Patented industrial processes emphasize cost-effectiveness and scalability. A representative method involves reacting NALP with L-alanine in the presence of acetic anhydride and calcium hydroxide, achieving yields exceeding 80%. Key steps include:
-
Activation : NALP is activated using acetic anhydride, forming a mixed anhydride intermediate.
-
Coupling : L-alanine is introduced, facilitating nucleophilic attack by the amine group.
-
Crystallization : Ethyl acetate and sodium chloride are added to precipitate the dipeptide, followed by cooling to 7°C for 12 hours.
Table 2. Industrial Process Parameters and Outcomes
| Parameter | Condition | Yield (%) | Purity (w/w%) |
|---|---|---|---|
| Reaction Time | 12 hours | 82.6 | 87.6 |
| Temperature | 70°C (concentration) | - | - |
| Solvent | Ethyl acetate | - | 3.37 (impurity) |
This method avoids expensive coupling agents, though residual NALP (3.37% impurity) necessitates further purification.
Racemization Challenges and Mitigation Strategies
Racemization during activation remains a critical hurdle. The formation of azlactones—cyclic intermediates arising from base-mediated deprotonation—is a primary pathway for stereochemical loss. Strategies to suppress azlactone formation include:
-
Low-Temperature Activation : Conducting reactions at -10°C improves L:D ratios to 65:35, albeit with reduced yields (49%).
-
Weak Base Utilization : Pyridine (pKa ~5.2) minimizes deprotonation compared to stronger bases like DBU (pKa ~12).
-
Short Reaction Times : Limiting activation steps to 5 minutes reduces exposure to racemization-prone conditions.
Comparative Analysis of Synthesis Methods
Table 3. Method Comparison for L-Alanine, N-acetyl-L-phenylalanyl- Synthesis
| Method | Yield (%) | Stereopurity (L:D) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| TBTU/Pyridine | 49 | 65:35 | Moderate | Low |
| Industrial (Ac₂O/Ca(OH)₂) | 82.6 | 87.6:3.37 | High | High |
| Enzymatic | <30 | >99:1 | Low | Very High |
While industrial methods dominate in scalability and cost, chemical synthesis with optimized bases offers better stereochemical control for research-scale applications. Enzymatic routes, though highly specific, require advancements in biocatalyst engineering to achieve industrial viability.
Q & A
Basic Research Questions
Q. What are the established laboratory protocols for synthesizing L-Alanine, N-acetyl-L-phenylalanyl-?
- Methodology :
- Chemical Acetylation : React L-phenylalanine with acetic anhydride in a basic aqueous solution (e.g., NaOH) under controlled pH and temperature (8–10°C) to synthesize N-acetyl-L-phenylalanine . Subsequent peptide coupling with L-alanine via carbodiimide-mediated reactions (e.g., EDC/HOBt) forms the dipeptide.
- Enzymatic Synthesis : Use microbial strains (e.g., Corynebacterium glutamicum) for enantioselective acetylation and transamination, leveraging enzymes like aspartate 4-decarboxylase for L-alanine production .
- Safety : Employ anhydrous solvents (e.g., dichloromethane) and protective equipment (gloves, goggles) to handle reactive intermediates like formyl chloride .
Q. Which analytical techniques are most effective for characterizing L-Alanine, N-acetyl-L-phenylalanyl- and ensuring structural fidelity?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) for purity assessment. TLC (silica gel, mobile phase: ethyl acetate/methanol/water) monitors reaction progress .
- Spectroscopy : ¹H/¹³C NMR to confirm acetylation (δ ~2.0 ppm for CH₃CO) and peptide bond formation. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Chiral Analysis : Circular dichroism (CD) or chiral HPLC columns to ensure enantiomeric purity .
Q. What role does L-Alanine, N-acetyl-L-phenylalanyl- play in metabolic studies, particularly in neurotransmitter synthesis or energy metabolism?
- Key Findings :
- Neurotransmitter Precursor : L-Alanine is linked to L-serine metabolism in astrocytes, with increased synthesis under stress conditions, suggesting a role in neuroprotection .
- Energy Metabolism : In engineered E. coli strains, L-alanine serves as the sole fermentative product, balancing NADH/NAD+ ratios during glycolysis .
Advanced Research Questions
Q. How can researchers address challenges in maintaining chiral purity during the synthesis of L-Alanine, N-acetyl-L-phenylalanyl-?
- Methodology :
- Genetic Engineering : Delete alanine racemase (alr) genes in microbial hosts to prevent D-alanine contamination .
- Enzymatic Catalysis : Use immobilized acylases (e.g., Aspergillus oryzae) for stereospecific acetylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce racemization during peptide coupling .
Q. What experimental strategies are recommended for resolving contradictions between in vitro enzymatic activity data and in vivo bioavailability studies?
- Methodology :
- Isotopic Labeling : Track metabolic flux using ¹³C-labeled L-alanine to compare in vitro enzyme kinetics with in vivo turnover rates .
- Compartmental Modeling : Simulate blood-brain barrier permeability to reconcile discrepancies in neuroactive compound delivery .
Q. In metabolic engineering, how can L-Alanine, N-acetyl-L-phenylalanyl- production be optimized through pathway modulation?
- Key Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
